Methyl 4-bromo-2-methyl-2H-indazole-7-carboxylate
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Overview
Description
Methyl 4-bromo-2-methyl-2H-indazole-7-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The presence of a bromine atom and a carboxylate group in its structure makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-methyl-2H-indazole-7-carboxylate typically involves the bromination of 2-methyl-2H-indazole followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the 4-position of the indazole ring. The resulting 4-bromo-2-methyl-2H-indazole is then subjected to esterification with methanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-methyl-2H-indazole-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of 4-substituted derivatives of 2-methyl-2H-indazole.
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of 2-methyl-2H-indazole.
Hydrolysis: Formation of 4-bromo-2-methyl-2H-indazole-7-carboxylic acid.
Scientific Research Applications
Methyl 4-bromo-2-methyl-2H-indazole-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Chemical Biology: Utilized in the development of chemical probes for biological targets.
Material Science: Investigated for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-methyl-2H-indazole-7-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the bromine atom and the carboxylate group can enhance its binding affinity and specificity towards the target molecules. The exact molecular targets and pathways involved vary based on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methyl-2H-indazole
- 7-Bromo-2-methyl-2H-indazole
- 6-Bromo-4-methyl-1H-indazole
- 5-Bromo-6-methyl-1H-indazole
- 2-Methyl-5-nitro-2H-indazole
Uniqueness
Methyl 4-bromo-2-methyl-2H-indazole-7-carboxylate is unique due to the presence of both the bromine atom and the ester group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile intermediate for the synthesis of various derivatives with potential therapeutic applications .
Properties
CAS No. |
2091550-40-0 |
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Molecular Formula |
C10H9BrN2O2 |
Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 4-bromo-2-methylindazole-7-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-13-5-7-8(11)4-3-6(9(7)12-13)10(14)15-2/h3-5H,1-2H3 |
InChI Key |
HARMIFZDWWUGNN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=CC=C(C2=N1)C(=O)OC)Br |
Origin of Product |
United States |
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